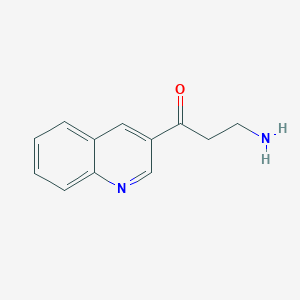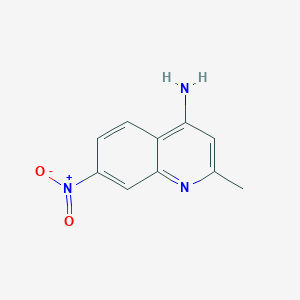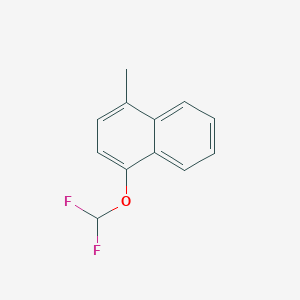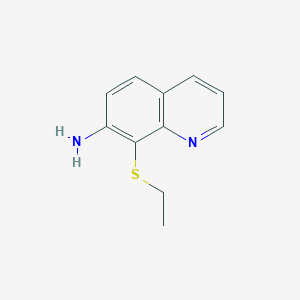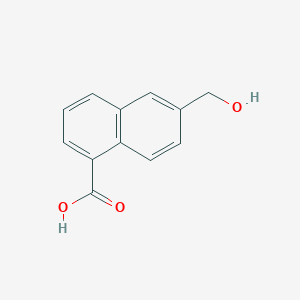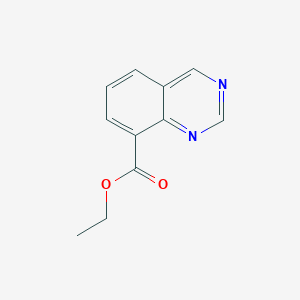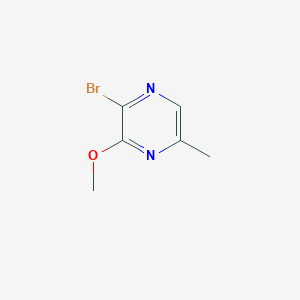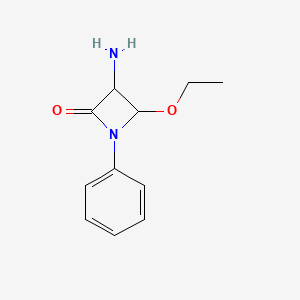
Isofraxetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isofraxetin can be synthesized through several methods. One common synthetic route involves the use of benzaldehyde derivatives as precursors . The synthesis process typically includes steps such as microwave, mechanochemical, and ultrasound-assisted extraction in the presence of semi-polar solvents like ethyl acetate . Industrial production methods also utilize these techniques to isolate and purify this compound from plant sources .
Chemical Reactions Analysis
Isofraxetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl acetate and benzaldehyde derivatives . Major products formed from these reactions include other coumarin derivatives, which can be further utilized in different applications .
Scientific Research Applications
Isofraxetin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives . In biology and medicine, this compound has shown potential as an anti-cancer, cardioprotective, and neuroprotective agent . It targets various inflammatory mediators, including nuclear factor kappa-light-chain-enhancer of activated B cells, tumor necrosis factor-alpha, and matrix metalloproteinases . Additionally, this compound has applications in the industry for its pharmacokinetic properties and low levels of side effects .
Mechanism of Action
The mechanism of action of Isofraxetin involves targeting inflammatory mediators and modulating various molecular pathways . It exerts its effects by interacting with nuclear factor kappa-light-chain-enhancer of activated B cells, tumor necrosis factor-alpha, and matrix metalloproteinases . These interactions lead to its anti-cancer, cardioprotective, and neuroprotective effects .
Comparison with Similar Compounds
Isofraxetin is similar to other coumarin compounds such as scopoletin, esculetin, and umbelliferone . this compound is unique due to its specific hydroxyl and methoxy groups at positions 7, 6, and 8, respectively . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research .
Properties
IUPAC Name |
5,6-dihydroxy-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-14-7-4-6-5(9(12)10(7)13)2-3-8(11)15-6/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFLIFNKWPXOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50656-75-2 |
Source


|
| Record name | Isofraxetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOFRAXETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC41B525YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
